molecular formula C9H9BrF2O B1399400 3-Ethoxy-2,6-difluorobenzyl bromide CAS No. 1092461-30-7

3-Ethoxy-2,6-difluorobenzyl bromide

Cat. No. B1399400
M. Wt: 251.07 g/mol
InChI Key: DBCLQFXQBQYLHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Ethoxy-2,6-difluorobenzyl bromide” is an organic compound . It has a molecular weight of 251.07 . The IUPAC name for this compound is 3-(bromomethyl)-2,4-difluorophenyl ethyl ether .


Synthesis Analysis

The synthesis of similar compounds has been discussed in the literature . For instance, a study describes the use of a modular robotic system for organic synthesis, where the reactor was charged manually with 2,6-difluorobenzyl bromide .


Molecular Structure Analysis

The molecular structure of “3-Ethoxy-2,6-difluorobenzyl bromide” can be represented by the InChI code: 1S/C9H9BrF2O/c1-2-13-8-4-3-7(11)6(5-10)9(8)12/h3-4H,2,5H2,1H3 .


Physical And Chemical Properties Analysis

“3-Ethoxy-2,6-difluorobenzyl bromide” is a solid at ambient temperature .

Scientific Research Applications

Applications in Environmental and Analytical Chemistry

Novel Brominated Flame Retardants : A comprehensive review on the occurrence of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food highlights the need for further research on their occurrence, environmental fate, and toxicity. This review connects data from the European Chemical Association on NBFRs with other scientific information, indicating large knowledge gaps for several NBFRs not included in monitoring programs or studies (Zuiderveen, Slootweg, & de Boer, 2020).

Ethidium Bromide-Degrading Bacteria : Research identifying ethidium bromide-degrading bacteria from laboratory gel electrophoresis waste highlights the potential of microbial bioremediation in the degradation of toxic substances, suggesting avenues for the disposal and treatment of hazardous laboratory waste. This study characterizes bacterial isolates capable of degrading a well-known mutagenic agent, providing insights into safer disposal methods for laboratory waste (Gandhi, Kesari, & Kumar, 2022).

Antioxidant Activity and Environmental Fate

Analytical Methods for Antioxidant Activity : A critical review of various tests used to determine antioxidant activity emphasizes the importance of accurate analytical methods in research, covering detection mechanisms, applicability, advantages, and disadvantages of different assays. This review provides a foundation for understanding the chemical reactions underlying antioxidant analysis, crucial for studies involving oxidative stress and its mitigation (Munteanu & Apetrei, 2021).

Environmental Effects of Sunscreen Ingredients : Investigating the environmental impacts of common sunscreen ingredients, including studies on their detection in water sources and the potential for causing coral reef bleaching, underlines the ecological considerations necessary in chemical applications. This research underscores the importance of environmentally friendly alternatives and the need for regulations to mitigate adverse effects on aquatic ecosystems (Schneider & Lim, 2019).

Future Directions

The future directions for “3-Ethoxy-2,6-difluorobenzyl bromide” could involve its use in the synthesis of more complex organic compounds. The development of automated methods for chemical synthesis, such as the modular robotic system mentioned earlier , could potentially facilitate this process.

properties

IUPAC Name

3-(bromomethyl)-1-ethoxy-2,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O/c1-2-13-8-4-3-7(11)6(5-10)9(8)12/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBCLQFXQBQYLHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)F)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-2,6-difluorobenzyl bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethoxy-2,6-difluorobenzyl bromide
Reactant of Route 2
Reactant of Route 2
3-Ethoxy-2,6-difluorobenzyl bromide
Reactant of Route 3
Reactant of Route 3
3-Ethoxy-2,6-difluorobenzyl bromide
Reactant of Route 4
3-Ethoxy-2,6-difluorobenzyl bromide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-Ethoxy-2,6-difluorobenzyl bromide
Reactant of Route 6
Reactant of Route 6
3-Ethoxy-2,6-difluorobenzyl bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.